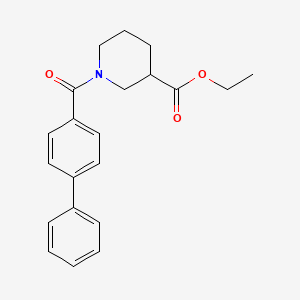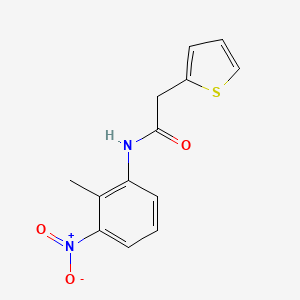
2-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acetamide
描述
2-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acetamide is a chemical compound that has been used extensively in scientific research due to its unique properties. It is commonly referred to as “CMC” and has been found to have a range of biochemical and physiological effects.
科学研究应用
2-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acetamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of calcium channels. It has also been used in studies investigating the role of ion channels in pain perception and the treatment of chronic pain.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acetamide is not fully understood. It is believed to act as a modulator of ion channels, particularly calcium channels, which play a key role in neurotransmitter release and neuronal excitability. It has also been suggested that it may have an effect on GABA receptors, which are involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain perception. It has also been shown to reduce the excitability of neurons in the spinal cord, which may contribute to its analgesic effects. In addition, it has been found to have anxiolytic and sedative effects in animal models.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acetamide in lab experiments is its specificity for calcium channels. This makes it a useful tool for investigating the role of these channels in various physiological processes. However, one limitation of its use is that it may have off-target effects on other ion channels or receptors, which could complicate the interpretation of results.
未来方向
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(2-methoxy-1-methylethyl)acetamide. One area of interest is its potential as a treatment for chronic pain. Further studies are needed to investigate its efficacy and safety in humans. Another potential direction is the investigation of its effects on other ion channels and receptors, which could provide insights into its mechanism of action and potential therapeutic uses. Finally, studies could be conducted to investigate the potential use of this compound in other areas of neuroscience, such as anxiety and sleep disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively used in scientific research due to its unique properties. It has been found to have a range of biochemical and physiological effects, particularly on the central nervous system. Its specificity for calcium channels makes it a useful tool for investigating the role of these channels in various physiological processes. Future research could investigate its potential as a treatment for chronic pain, its effects on other ion channels and receptors, and its potential use in other areas of neuroscience.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(1-methoxypropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(8-16-2)14-12(15)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHUGTXTOFUKQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-fluorophenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3952016.png)
![ethyl 1-[4-(dimethylamino)benzoyl]-3-piperidinecarboxylate](/img/structure/B3952021.png)
![N-benzyl-4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinamine](/img/structure/B3952026.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3952037.png)
![17-(3-chloro-4-methylphenyl)-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3952045.png)




![ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B3952094.png)


![methyl {3-[(2-methoxy-2-oxoethyl)thio]-5H-[1,2,4]triazino[5,6-b]indol-5-yl}acetate](/img/structure/B3952110.png)
![3-benzyl-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3952125.png)